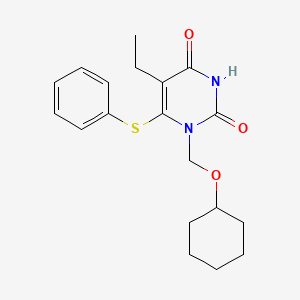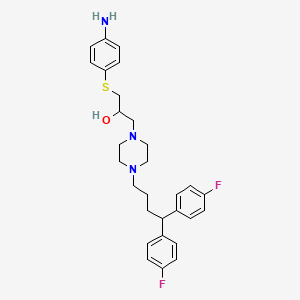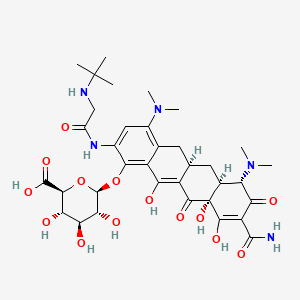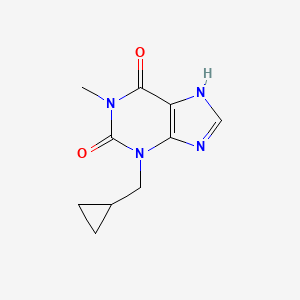
Khellactone, trans-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Khellactone, trans-(+)-: is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of angular pyranocoumarin, known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Khellactone, trans-(+)- typically involves the extraction from plant sources such as Peucedani Radix. The process includes several steps of purification and isolation using techniques like solid-phase extraction and chiral high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Khellactone, trans-(+)- is less common due to its complex structure and the need for enantiospecific synthesis. advancements in chiral separation techniques have made it possible to produce this compound in larger quantities for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Khellactone, trans-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Khellactone, trans-(+)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Khellactone, trans-(+)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammation . Additionally, it modulates the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparaison Avec Des Composés Similaires
- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
- cis-Khellactone
Comparison: Khellactone, trans-(+)- is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. Compared to its cis-isomer, trans-(+)-khellactone exhibits different metabolic pathways and therapeutic effects . The praeruptorins, while structurally similar, have distinct pharmacological profiles and are often studied alongside khellactone derivatives to understand their combined effects .
Propriétés
Numéro CAS |
20516-17-0 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(9S,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |
Clé InChI |
HKXQUNNSKMWIKJ-YPMHNXCESA-N |
SMILES isomérique |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


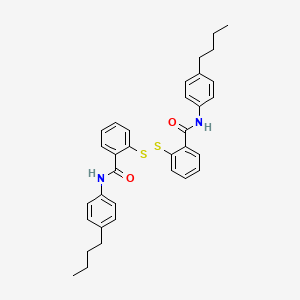
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
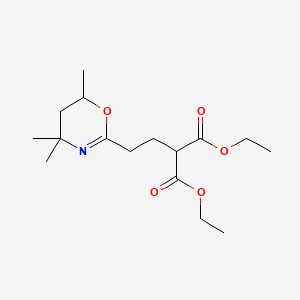
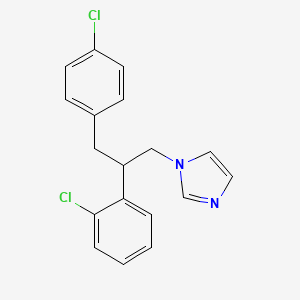
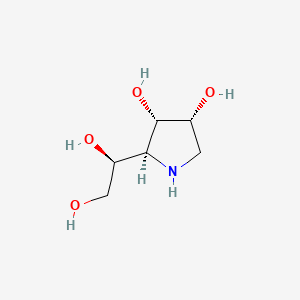
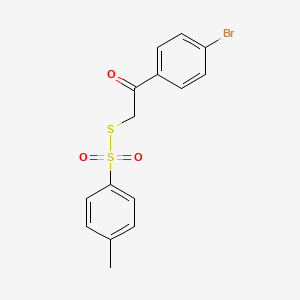
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
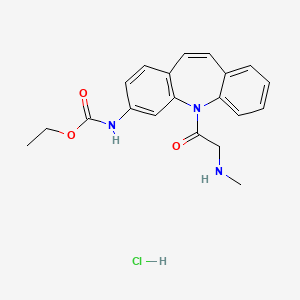
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
